![molecular formula C15H12Br2N2OS B2469399 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide CAS No. 37654-62-9](/img/structure/B2469399.png)

2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

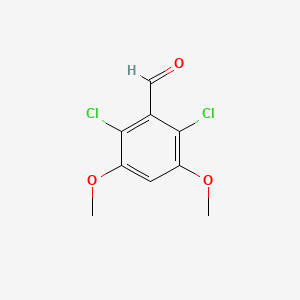

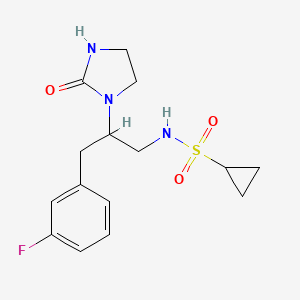

The compound “2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide” is a complex organic molecule that contains a benzimidazole group and a bromophenyl group . Benzimidazole is a type of organic compound that’s part of the larger class of heterocycles. It consists of a fusion of benzene and imidazole .

Synthesis Analysis

Benzimidazoles can be synthesized through several methods. One common method involves the reaction of o-phenylenediamine with a carboxylic acid . The presence of a sulfur atom suggests that a thiol group might be involved in the synthesis .

Molecular Structure Analysis

Benzimidazole is a bicyclic compound consisting of fused benzene and imidazole rings . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms . The bromophenyl group consists of a benzene ring with a bromine atom attached .

Chemical Reactions Analysis

The reactivity of this compound could be influenced by several functional groups. The benzimidazole group might participate in reactions typical of aromatic heterocycles . The bromine atom on the phenyl ring is a good leaving group, which could make it reactive in nucleophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzimidazoles are relatively stable due to the aromaticity of the benzene and imidazole rings . The presence of the bromine atom might make the compound denser and higher-boiling than comparable hydrocarbons .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has focused on synthesizing various heterocyclic compounds, including oxazepine, pyrazole, and isoxazole derivatives, from 2-aminobenzaldehyde reactions. These synthesized compounds, derived from 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide, have broad applications in pharmaceuticals due to their structural complexity and potential biological activities (Adnan, Hassan, & Thamer, 2014).

Antimicrobial Activity

A series of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines synthesized from 2-acetyl benzimidiazoles and 2-bromo-1-(1-alkyl-1H-benzo[d]imidazol-2-yl)-1-ethanone showed significant antibacterial and antifungal activities. These compounds, evaluated against clinical isolates of bacteria, offer a promising avenue for developing new antimicrobial agents (Reddy & Reddy, 2010).

Heme Oxygenase Inhibition

Investigations into heme oxygenase (HO) inhibition have identified a series of 1-aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones and their derivatives as potential inhibitors. These compounds, with aromatic moieties like 4-bromophenyl, demonstrated potent inhibition against HO-1 and HO-2, suggesting their potential in pharmacological and therapeutic applications (Roman et al., 2010).

Antiproliferative Activity

Hydroxyl-containing benzo[b]thiophene analogs, structurally related to 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide, have shown selective antiproliferative activity against laryngeal cancer cells. These compounds demonstrate the potential for chemotherapy combination, enhancing the bioavailability and efficacy of therapeutic drugs (Haridevamuthu et al., 2023).

Future Directions

properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2OS.BrH/c16-11-7-5-10(6-8-11)14(19)9-20-15-17-12-3-1-2-4-13(12)18-15;/h1-8H,9H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKCCWMHUJMPDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea](/img/structure/B2469316.png)

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2469318.png)

![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2469326.png)

![4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2469330.png)

![N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2469339.png)